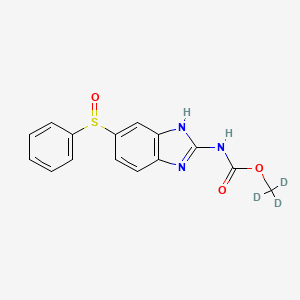

Fenbendazole sulfoxide-d3

Overview

Description

Fenbendazole sulfoxide-d3 is a deuterium-labeled derivative of fenbendazole, a benzimidazole anthelmintic agent commonly used to treat parasitic infections in animals . The compound is characterized by its chemical formula C15H10N3O3S and a molecular weight of 315.34 . This compound is primarily used in scientific research due to its unique properties and applications.

Mechanism of Action

Target of Action

Fenbendazole Sulfoxide-d3 primarily targets β-tubulin , a protein that is part of the microtubules in the cells of parasites . Microtubules play a crucial role in cell division, motility, and intracellular trafficking .

Mode of Action

This compound selectively blocks the synthesis of microtubules by binding to β-tubulin . This action disrupts the formation and function of microtubules, leading to the inability of parasites to absorb nutrients, which results in their eventual death .

Biochemical Pathways

The compound’s action on β-tubulin disrupts the normal functioning of microtubules, affecting various cellular pathways. It has been suggested that this compound might enhance the activity of p53 , a potent tumor suppressor in our bodies . It also inhibits glucose uptake, reducing the number of GLUT transporters and inhibiting the enzyme hexokinase 2, crucial for cancer cell survival .

Pharmacokinetics

Studies on fenbendazole suggest that the sulphone metabolite predominates in plasma following administration . The combined area under the plasma curve (AUC) for active benzimidazole moieties following oral administration of Fenbendazole was found to be higher in unfed horses than in fed horses .

Result of Action

The binding of this compound to β-tubulin disrupts the formation and function of microtubules, leading to the inability of parasites to absorb nutrients, which results in their eventual death . This mode of action makes it effective against both adult and larval stages of many parasitic worms .

Action Environment

The efficacy of this compound could be improved by administration to unfed animals and coadministration with piperonyl-butoxide . The environment, including the nutritional status of the host, can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Fenbendazole sulfoxide-d3 is a HIF-1α agonist and activates the HIF-1α-related GLUT1 pathway . It interacts with enzymes and proteins involved in these pathways, influencing their activity and the overall biochemical reactions they are involved in .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is a microtubule destabilizing agent, causing cell-cycle arrest and mitotic cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, disrupting the normal functioning of cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

It is not clear how it interacts with transporters or binding proteins, or its effects on localization or accumulation .

Subcellular Localization

It is not clear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fenbendazole sulfoxide-d3 can be synthesized through various methods, including solid-phase mechanochemical modification and organic solvent medium modification . The mechanochemical method involves the treatment of fenbendazole with polymeric substances to form solid dispersions, which enhance solubility and biological activity . In an organic solvent medium, fenbendazole is partially converted into its sulfoxide metabolite, oxfendazole .

Industrial Production Methods: Industrial production of this compound involves the use of advanced mechanochemical technology to modify the physicochemical properties of fenbendazole . This process includes the formation of solid dispersions with polymers and succinic acid, which improve the solubility and stability of the compound .

Chemical Reactions Analysis

Types of Reactions: Fenbendazole sulfoxide-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include water-soluble polymers, succinic acid, and organic solvents . The conditions for these reactions typically involve mechanochemical treatment or modification in an organic solvent medium .

Major Products Formed: The major products formed from the reactions of this compound include solid dispersions with enhanced solubility and biological activity . Additionally, the compound can be partially converted into oxfendazole, a sulfoxide metabolite with similar anthelmintic properties .

Scientific Research Applications

Fenbendazole sulfoxide-d3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, the compound is used to study the effects of deuterium labeling on the physicochemical properties of benzimidazole derivatives . In biology, this compound is utilized to investigate its antiparasitic and anticancer activities . In medicine, the compound is being explored for its potential use in cancer therapy due to its ability to inhibit glycolysis, down-regulate glucose uptake, induce oxidative stress, and enhance apoptosis . In industry, this compound is used to develop new anthelmintic drugs with improved solubility and stability .

Comparison with Similar Compounds

Fenbendazole sulfoxide-d3 is unique among benzimidazole derivatives due to its deuterium labeling, which enhances its stability and biological activity . Similar compounds include mebendazole, albendazole, and oxfendazole, which also belong to the benzimidazole class of anthelmintics . this compound stands out for its potential use in cancer therapy and its improved solubility and stability .

Biological Activity

Fenbendazole sulfoxide-d3, a derivative of fenbendazole, is increasingly recognized for its biological activity, particularly in antiparasitic and anticancer applications. This article delves into the compound's mechanisms of action, pharmacokinetics, and its effects on various cell types, supported by data tables and case studies.

Target Interaction

This compound primarily interacts with β-tubulin , a crucial component of microtubules in eukaryotic cells. By binding to β-tubulin, the compound disrupts microtubule polymerization, leading to impaired cellular functions in both parasitic and cancerous cells .

Cellular Pathways

The binding of this compound affects several biochemical pathways:

- Microtubule Dynamics : Disruption of microtubule formation inhibits nutrient absorption in parasites, leading to cell death.

- p53 Activation : The compound may enhance the activity of p53, a tumor suppressor protein, promoting apoptosis in cancer cells .

Pharmacokinetics

Fenbendazole is metabolized primarily in the liver into its sulfoxide form. Studies indicate that the sulfone metabolite predominates in plasma post-administration, with varying concentrations observed across different tissues over time .

Antiparasitic Effects

This compound exhibits significant antiparasitic activity. It is effective against various helminths and protozoa by disrupting their microtubule structures. This leads to:

- Inhibition of nutrient uptake

- Induction of cell death via apoptosis.

Anticancer Properties

Research has highlighted the anticancer potential of this compound through various mechanisms:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.

- Apoptosis Induction : Studies have shown that fenbendazole at concentrations as low as 0.1 µM can trigger apoptosis in leukemia cells .

In Vitro Studies

A series of experiments have demonstrated the effects of fenbendazole on different cancer cell lines:

| Cell Line | Concentration (µM) | Effect | Mechanism |

|---|---|---|---|

| HeLa | 0.1 - 10 | Apoptosis and cell cycle arrest | Mitochondrial injury, caspase pathway |

| HL60 | 0.1 - 0.5 | Differentiation to granulocytes | Induction of apoptosis |

| SNU-C5 | 0.5 | Apoptosis without affecting p53 | Enhanced oxidative stress |

In these studies, lower concentrations were found to promote differentiation while higher concentrations led to direct cytotoxic effects .

In Vivo Studies

In vivo research has also been conducted to assess the efficacy of this compound in animal models:

- A study involving SCID mice treated with fenbendazole alongside vitamin supplementation showed significant inhibition of lymphoma growth compared to controls .

- The combination therapy resulted in altered leukocyte profiles, indicating an immune response modulation alongside direct anticancer effects .

Properties

IUPAC Name |

trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZZFPOZAYTVHN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746822 | |

| Record name | (~2~H_3_)Methyl [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-54-4 | |

| Record name | (~2~H_3_)Methyl [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.